

Solubility of 4-Dimethylaminobenzylamine dihydrochloride in water.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Dimethylaminobenzylamine*

Cat. No.: *B093267*

[Get Quote](#)

An In-Depth Technical Guide to the Aqueous Solubility of **4-Dimethylaminobenzylamine Dihydrochloride**

Abstract

This technical guide provides a comprehensive analysis of the aqueous solubility of **4-Dimethylaminobenzylamine** dihydrochloride (CAS: 34403-52-6). Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, theoretical solubility framework, and practical experimental methodologies pertinent to this compound. We synthesize vendor-supplied data with fundamental chemical principles to offer field-proven insights into the factors governing its behavior in aqueous media. Detailed, self-validating protocols for solubility determination and analytical quantification are presented, supported by visual workflows and diagrams to elucidate key concepts.

Introduction: The Significance of Aqueous Solubility

4-Dimethylaminobenzylamine dihydrochloride is a substituted benzylamine derivative utilized in various research applications, including chemical synthesis and biochemical assays.^[1] As with many biologically active molecules, its utility is intrinsically linked to its behavior in aqueous systems. Aqueous solubility is a critical physicochemical parameter that dictates a compound's performance in biological assays, influences its absorption and distribution in preclinical studies, and poses significant challenges during formulation development.^[2]

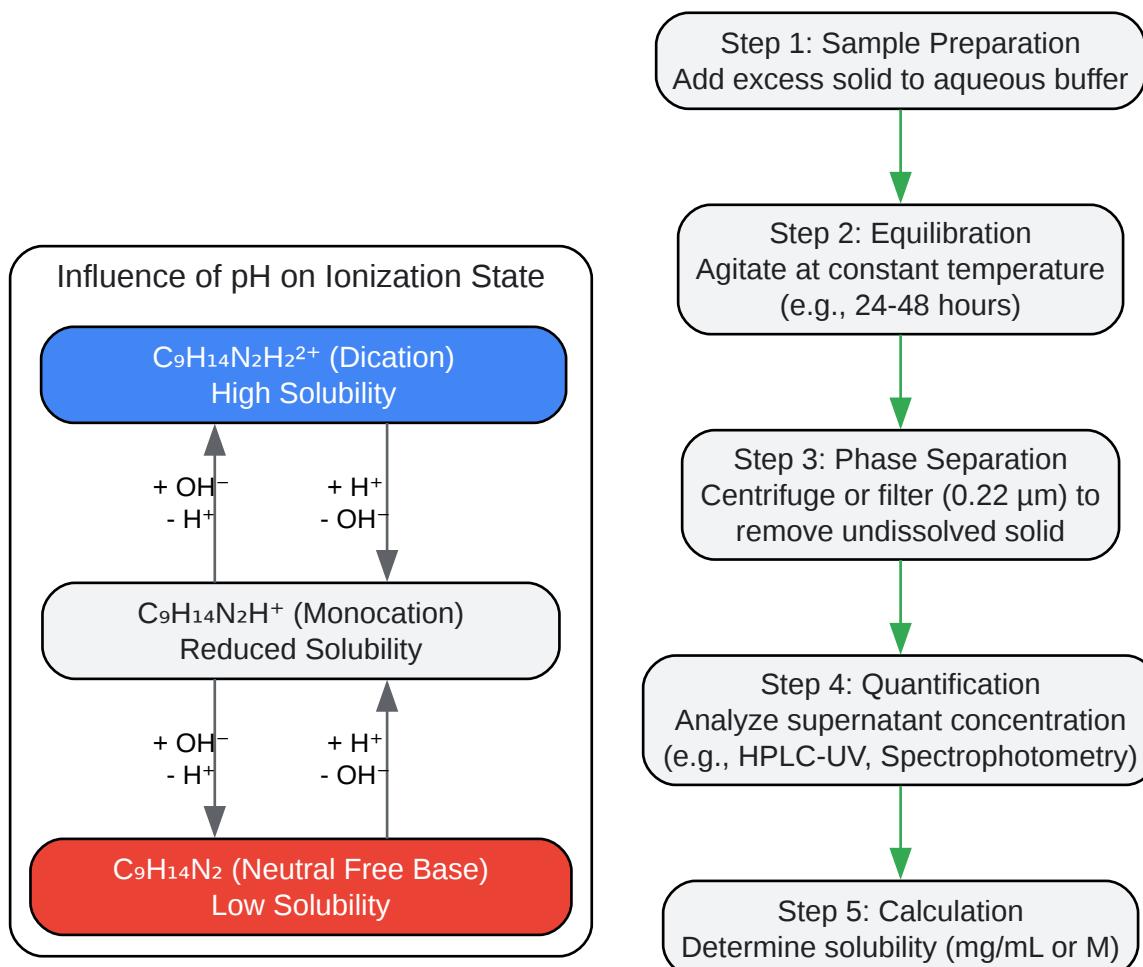
This guide moves beyond a simple data sheet entry to provide a foundational understanding of why **4-Dimethylaminobenzylamine** dihydrochloride behaves as it does in water. By understanding the interplay of its chemical structure, its salt form, and environmental factors like pH and temperature, researchers can design more robust experiments, anticipate formulation challenges, and interpret data with greater confidence.

Core Physicochemical Properties

The solubility of a compound is governed by its intrinsic molecular properties. For **4-Dimethylaminobenzylamine** dihydrochloride, the key characteristics are summarized below. The molecule's structure features two basic nitrogen atoms: a primary amine on the benzyl group and a tertiary amine on the aromatic ring. The dihydrochloride salt form indicates that both of these nitrogen centers are protonated.^[3] This dual protonation is the dominant factor contributing to its aqueous solubility.

Property	Value	Source(s)
Chemical Name	4-(Dimethylamino)benzylamine dihydrochloride	[4]
CAS Number	34403-52-6	[1][4]
Molecular Formula	C ₉ H ₁₄ N ₂ · 2HCl	[1][5]
Molecular Weight	223.14 g/mol	[6]
Physical Form	White to Light Yellow Solid/Crystalline Powder	[5][7]
Melting Point	220-224 °C (decomposes)	[5]

Theoretical Framework: Solubility of an Amine Dihydrochloride Salt


The high water solubility of this compound is a direct consequence of its formulation as a dihydrochloride salt. Many organic molecules with amine functional groups are poorly soluble in water in their neutral (free base) form.^[8] Reacting these amines with a strong acid, such as hydrochloric acid (HCl), converts the neutral amine (-NH₂ or -NR₂) into a charged ammonium

salt ($-\text{NH}_3^+$ or $-\text{NHR}_2^+$).^[3] These ionic species can readily participate in ion-dipole interactions with polar water molecules, dramatically enhancing solubility.

For **4-Dimethylaminobenzylamine**, this process occurs at both basic centers, leading to a dicationic species balanced by two chloride counter-ions. The dissolution process can be visualized as the dissociation of this salt into its constituent ions in water.

The Critical Role of pH

The solubility of **4-Dimethylaminobenzylamine** dihydrochloride is intrinsically pH-dependent. The protonated amine groups exist in equilibrium with their corresponding neutral forms. This relationship is governed by their pK_a values.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-(DIMETHYLAMINO)BENZYLAMINE DIHYDROCHLORIDE | 34403-52-6 [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Buy 4-(Dimethylamino)benzylamine dihydrochloride | 34403-52-6 [smolecule.com]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- To cite this document: BenchChem. [Solubility of 4-Dimethylaminobenzylamine dihydrochloride in water.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093267#solubility-of-4-dimethylaminobenzylamine-dihydrochloride-in-water>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com